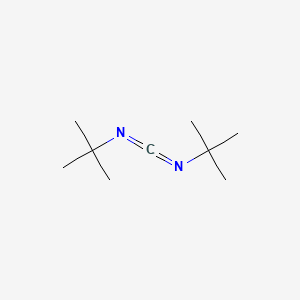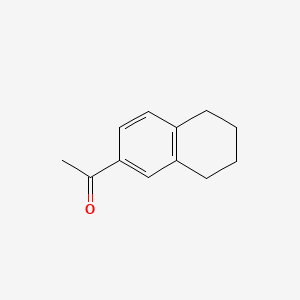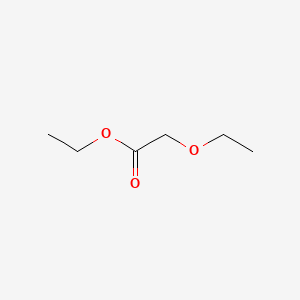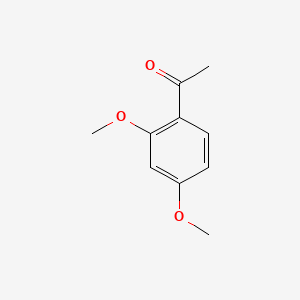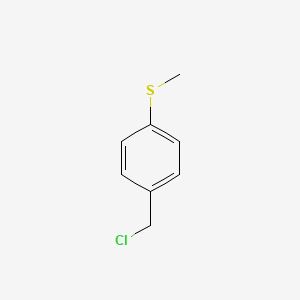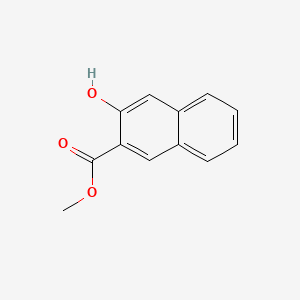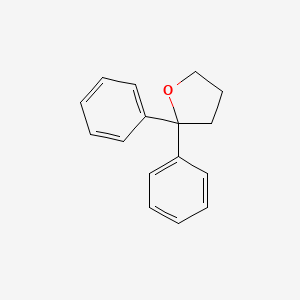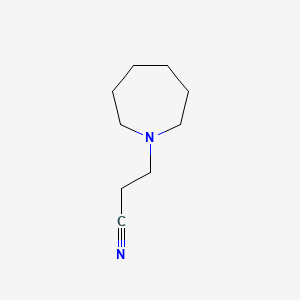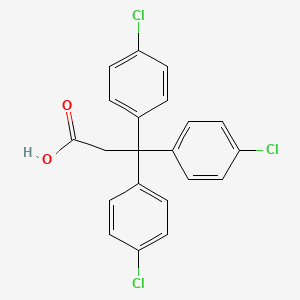
Ácido 3,3,3-tris(4-clorofenil)propiónico
Descripción general
Descripción
El ácido 3,3,3-tris(4-clorofenil)propanoico es un compuesto orgánico con la fórmula molecular (ClC6H4)3CCH2CO2H. Es conocido por sus potentes efectos inhibitorios sobre ciertas enzimas, particularmente las protein-tirosina fosfatasas como la Yersinia PTP (protein-tirosina fosfatasa) YopH . Este compuesto se caracteriza por la presencia de tres grupos 4-clorofenilo unidos a un esqueleto de ácido propanoico, lo que lo convierte en una molécula única y significativa en diversos campos de investigación científica.
Aplicaciones Científicas De Investigación
El ácido 3,3,3-tris(4-clorofenil)propanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Actúa como un potente inhibidor de las protein-tirosina fosfatasas, lo que lo hace valioso en el estudio de las funciones enzimáticas y las vías de señalización.
Medicina: Posibles aplicaciones terapéuticas debido a sus efectos inhibitorios sobre enzimas específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El principal mecanismo de acción del ácido 3,3,3-tris(4-clorofenil)propanoico implica sus efectos inhibitorios sobre las protein-tirosina fosfatasas como la Yersinia PTP YopH. El compuesto se une al sitio activo de la enzima, bloqueando su actividad y afectando así diversas vías de señalización celular . Esta inhibición puede provocar alteraciones en las funciones celulares y tiene implicaciones terapéuticas potenciales.
Compuestos Similares:
Ácido 3,3,3-trifenilpropanoico: Carece de los átomos de cloro, lo que lo hace menos potente como inhibidor enzimático.
Ácido 3,3,3-tris(4-bromofenil)propanoico: Estructura similar pero con átomos de bromo en lugar de cloro, lo que puede alterar su reactividad y potencia.
Ácido 3,3,3-tris(4-fluorofenil)propanoico: Contiene átomos de flúor, lo que puede afectar sus propiedades químicas y actividad biológica.
Singularidad: El ácido 3,3,3-tris(4-clorofenil)propanoico es único debido a la presencia de tres grupos 4-clorofenilo, lo que aumenta sus efectos inhibitorios sobre enzimas específicas. Esta característica estructural lo distingue de otros compuestos similares y contribuye a su papel significativo en la investigación científica.
Análisis Bioquímico
Biochemical Properties
3,3,3-Tris(4-chlorophenyl)propionic acid interacts with the enzyme protein-tyrosine phosphatase (PTP) YopH, inhibiting its activity . The nature of this interaction is inhibitory, meaning that the presence of 3,3,3-Tris(4-chlorophenyl)propionic acid reduces the activity of YopH .
Cellular Effects
Its role as an inhibitor of YopH suggests that it may influence cell signaling pathways regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of 3,3,3-Tris(4-chlorophenyl)propionic acid involves binding to the enzyme YopH, resulting in the inhibition of this enzyme . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 3,3,3-tris(4-clorofenil)propanoico generalmente implica la reacción del 4-clorobenzaldehído con ácido malónico en presencia de una base, seguida de descarboxilación. Las condiciones de reacción a menudo incluyen:
Base: Etóxido de sodio o carbonato de potasio
Solvente: Etanol o metanol
Temperatura: Condiciones de reflujo
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, la síntesis generalmente sigue rutas similares a los métodos de laboratorio pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 3,3,3-tris(4-clorofenil)propanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Halogenación o nitración de los anillos aromáticos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de aluminio y litio (LiAlH4) o hidrogenación sobre catalizador de paladio.
Sustitución: Halogenación utilizando cloro o bromo en presencia de un ácido de Lewis como el cloruro de aluminio (AlCl3).
Productos Principales:
Oxidación: Formación de derivados del ácido 3,3,3-tris(4-clorofenil)propanoico con grupos carboxilo o cetona adicionales.
Reducción: Formación de 3,3,3-tris(4-clorofenil)propanol o 3,3,3-tris(4-clorofenil)propano.
Sustitución: Formación de derivados halogenados o nitrados del ácido 3,3,3-tris(4-clorofenil)propanoico.
Comparación Con Compuestos Similares
3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.
3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.
3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.
Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.
Propiedades
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-06-1 | |
| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


